
3-amino-4-(methylcarbamoyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-(methylcarbamoyl)benzoic acid (also known as MABA) is a chemical compound that is widely used in scientific research. MABA has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
MABA works by binding to the active site of enzymes and inhibiting their activity. It does this by mimicking the structure of the natural substrate of the enzyme, which allows it to bind to the enzyme with high affinity. Once bound, MABA blocks the catalytic activity of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
MABA has a range of biochemical and physiological effects. It has been found to inhibit the activity of carboxypeptidase Y and carboxypeptidase A, which are enzymes involved in the breakdown of proteins. MABA has also been found to inhibit the activity of dipeptidyl peptidase IV, an enzyme involved in the regulation of glucose metabolism. In addition, MABA has been found to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
MABA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other enzyme inhibitors. However, there are also limitations to the use of MABA in lab experiments. It has a relatively low potency compared to other enzyme inhibitors, which can make it less effective in certain applications. In addition, MABA has been found to have some non-specific effects on enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving MABA. One area of interest is the development of more potent MABA analogs that can be used in a wider range of applications. Another area of interest is the use of MABA in the development of new therapies for conditions such as diabetes and hypertension. Finally, there is also interest in using MABA as a tool for studying the structure and function of enzymes, which could lead to new insights into the mechanisms of biological processes.
Applications De Recherche Scientifique
MABA has a wide range of scientific research applications. It has been used as a substrate for enzymes such as carboxypeptidase Y and carboxypeptidase A. MABA has also been used in studies of the renin-angiotensin system, which plays a critical role in regulating blood pressure. In addition, MABA has been used to study the activity of dipeptidyl peptidase IV, an enzyme that is involved in the regulation of glucose metabolism.
Propriétés
Numéro CAS |
167903-04-0 |
|---|---|
Nom du produit |
3-amino-4-(methylcarbamoyl)benzoic Acid |
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
3-amino-4-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
AYDBUUJTDCFLDL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Synonymes |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

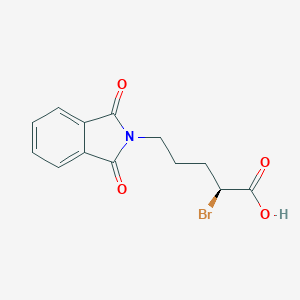
![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

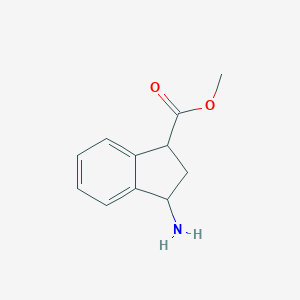
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
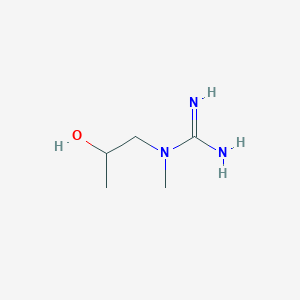
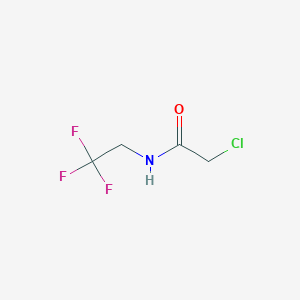
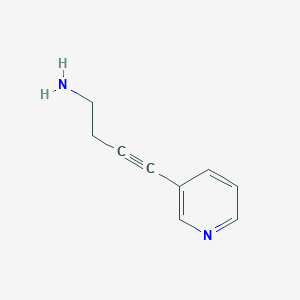
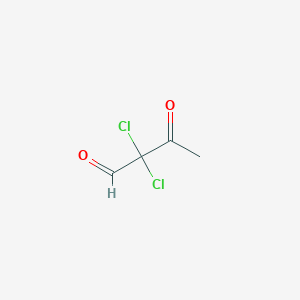
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)